molecular formula C10H17BF2O2 B13631708 2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13631708
M. Wt: 218.05 g/mol
InChI Key: QDGODSSBDOAUSQ-VOTSOKGWSA-N
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Description

2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a difluoromethylprop-1-en-1-yl group. It is often used in organic synthesis and has applications in medicinal chemistry, materials science, and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a difluoromethylprop-1-en-1-yl precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of boranes or other reduced boron species.

    Substitution: The compound can undergo substitution reactions, where the difluoromethylprop-1-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, such as hydrogen peroxide, and reducing agents, such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions may produce boranes. Substitution reactions can lead to a wide range of functionalized boron compounds.

Scientific Research Applications

2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.

    Medicine: The compound is being investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.

    Industry: It is used in the production of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property makes it a valuable reagent in organic synthesis and allows it to interact with various molecular targets. In medicinal applications, the compound can target specific cellular pathways and exert therapeutic effects through its boron-containing structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2,2-difluoroethyl)-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, this compound is unique due to its specific difluoromethylprop-1-en-1-yl group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H17BF2O2

Molecular Weight

218.05 g/mol

IUPAC Name

2-[(E)-3,3-difluoro-2-methylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H17BF2O2/c1-7(8(12)13)6-11-14-9(2,3)10(4,5)15-11/h6,8H,1-5H3/b7-6+

InChI Key

QDGODSSBDOAUSQ-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C(F)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C(F)F

Origin of Product

United States

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